MK-571

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

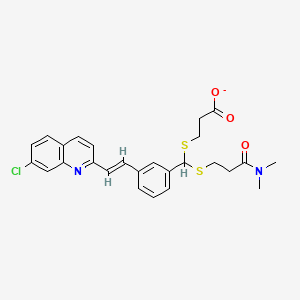

C26H26ClN2O3S2- |

|---|---|

Molecular Weight |

514.1 g/mol |

IUPAC Name |

3-[[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-[3-(dimethylamino)-3-oxopropyl]sulfanylmethyl]sulfanylpropanoate |

InChI |

InChI=1S/C26H27ClN2O3S2/c1-29(2)24(30)12-14-33-26(34-15-13-25(31)32)20-5-3-4-18(16-20)6-10-22-11-8-19-7-9-21(27)17-23(19)28-22/h3-11,16-17,26H,12-15H2,1-2H3,(H,31,32)/p-1/b10-6+ |

InChI Key |

AXUZQJFHDNNPFG-UXBLZVDNSA-M |

Isomeric SMILES |

CN(C)C(=O)CCSC(C1=CC=CC(=C1)/C=C/C2=NC3=C(C=CC(=C3)Cl)C=C2)SCCC(=O)[O-] |

Canonical SMILES |

CN(C)C(=O)CCSC(C1=CC=CC(=C1)C=CC2=NC3=C(C=CC(=C3)Cl)C=C2)SCCC(=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of MK-571 as a CysLT1 Antagonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of MK-571, a potent and selective antagonist of the Cysteinyl Leukotriene Receptor 1 (CysLT1). By competitively inhibiting the binding of cysteinyl leukotrienes (CysLTs), particularly leukotriene D4 (LTD4), to the CysLT1 receptor, this compound effectively mitigates the downstream signaling cascades responsible for key pathophysiological features of asthma and other inflammatory conditions. This document details the binding affinity, functional antagonism, and the molecular pathways modulated by this compound, supported by quantitative data and experimental methodologies.

Introduction to CysLT1 Receptor and its Ligands

The cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are potent lipid mediators synthesized from arachidonic acid by the 5-lipoxygenase pathway.[1] They play a crucial role in the inflammatory response, particularly in allergic diseases like asthma.[2] These leukotrienes exert their biological effects by binding to specific G protein-coupled receptors (GPCRs), primarily the CysLT1 and CysLT2 receptors.[2]

The CysLT1 receptor is the principal high-affinity receptor for LTD4, with a lower affinity for LTC4 and LTE4.[3] It is predominantly coupled to Gq/11 proteins, and its activation leads to the stimulation of phospholipase C (PLC), initiating a signaling cascade that results in increased intracellular calcium concentrations and subsequent physiological responses.[4][5] These responses include bronchoconstriction, increased vascular permeability, and mucus secretion, all hallmark features of asthma.[2]

This compound: A Selective CysLT1 Antagonist

This compound, also known as L-660,711, is a potent, selective, and orally active competitive antagonist of the CysLT1 receptor.[6][7] Its chemical structure, 3-[[[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl][[3-(dimethylamino)-3-oxopropyl]thio]methyl]thio]propanoic acid, allows it to bind with high affinity to the CysLT1 receptor, thereby preventing the binding of endogenous CysLTs. This blockade of the CysLT1 receptor forms the basis of its therapeutic effects in inflammatory airway diseases.[8] Notably, this compound has also been identified as an inhibitor of the multidrug resistance protein-1 (MRP1), an ATP-binding cassette (ABC) transporter.[1]

Quantitative Analysis of this compound Binding and Functional Antagonism

The efficacy of this compound as a CysLT1 antagonist is quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data regarding its binding affinity and functional antagonism.

Table 1: Binding Affinity of this compound for the CysLT1 Receptor

| Species | Tissue/Cell Line | Radioligand | Ki (nM) | IC50 (nM) | Reference |

| Human | Lung Membranes | [3H]LTD4 | 2.1 | - | [6][7] |

| Human | Recombinant (CHO-K1 cells) | [3H]LTD4 | - | 59 | [9] |

| Guinea Pig | Lung Membranes | [3H]LTD4 | 0.22 ± 0.15 | - | [6][7] |

Table 2: Functional Antagonism of LTD4-Induced Responses by this compound

| Species | Tissue/Assay | Response Measured | pA2 | Dose Ratio | Reference |

| Guinea Pig | Trachea | Contraction | 9.4 | - | [10] |

| Guinea Pig | Ileum | Contraction | 10.5 | - | [10] |

| Human | Trachea | Contraction | 8.5 | - | [10] |

| Guinea Pig | Trachea (LTC4-induced) | Contraction | - | 28 (in absence of serine borate) | [10] |

Table 3: In Vivo Efficacy of this compound

| Species | Model | Effect | Dosage | Reference |

| Asthmatic Humans | LTD4 Challenge | >84-fold rightward shift in dose-response curve | 277 mg (i.v.) | [11] |

| Healthy Humans | LTD4 Challenge | Complete inhibition of bronchoconstriction | 28, 86, or 1500 mg (i.v.) | [11] |

| Asthmatic Patients | Antigen Challenge | 88% inhibition of immediate response, 63% inhibition of late response | 450 mg (infusion) | [12] |

| Conscious Squirrel Monkeys | LTD4-induced bronchoconstriction | Blockade of response | 0-1 mg/kg (p.o.) | [7] |

| Conscious Sensitized Rats | Antigen-induced dyspnea | Dose-dependent inhibition | 0-0.5 mg/kg (p.o.) | [7] |

Signaling Pathways and Experimental Workflows

CysLT1 Receptor Signaling Pathway and this compound's Point of Intervention

The activation of the CysLT1 receptor by its endogenous ligand, LTD4, triggers a well-defined signaling cascade. This compound acts by competitively blocking this initial binding step.

References

- 1. This compound, a Cysteinyl Leukotriene Receptor 1 Antagonist, Inhibits Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are CysLT antagonists and how do they work? [synapse.patsnap.com]

- 3. Structure-based mechanism of cysteinyl leukotriene receptor inhibition by antiasthmatic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. apexbt.com [apexbt.com]

- 5. Cysteinyl leukotriene receptor 1 - Wikipedia [en.wikipedia.org]

- 6. MK571 | LTR antagonist | Mechanism | Concentration [selleckchem.com]

- 7. immune-system-research.com [immune-system-research.com]

- 8. Development of novel leukotriene--based anti-asthma drugs: MK-886 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 10. Pharmacology of L-660,711 (this compound): a novel potent and selective leukotriene D4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound, a potent antagonist of leukotriene D4-induced bronchoconstriction in the human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Leukotriene D4 receptor blockade inhibits the immediate and late bronchoconstrictor responses to inhaled antigen in patients with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

MK-571: A Comprehensive Technical Guide to Target Binding Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-571, also known as L-660,711, is a potent and selective competitive antagonist of the cysteinyl leukotriene receptor 1 (CysLT1). Initially developed for the treatment of asthma and other inflammatory conditions, its mechanism of action and selectivity profile have been extensively studied. This document provides an in-depth technical overview of this compound's target binding affinity, selectivity, and the experimental protocols used for its characterization. The information is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Core Target: Cysteinyl Leukotriene Receptor 1 (CysLT1)

The primary pharmacological target of this compound is the CysLT1 receptor. Cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are potent lipid mediators of inflammation, and their effects are mediated through CysLT receptors.[1] By competitively blocking the binding of the endogenous ligand leukotriene D4 (LTD4) to the CysLT1 receptor, this compound effectively antagonizes the downstream signaling pathways that lead to bronchoconstriction, vascular permeability, and cellular infiltration associated with inflammatory responses.[2][3]

Quantitative Binding Affinity Data

The binding affinity of this compound for its primary and off-target proteins has been determined through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: Binding Affinity of this compound for CysLT1 Receptor

| Species | Preparation | Radioligand | Affinity Metric (Kᵢ) |

| Human | Lung Membranes | [³H]LTD₄ | 2.1 nM[2][4] |

| Guinea Pig | Lung Membranes | [³H]LTD₄ | 0.22 nM[2][4] |

Table 2: Selectivity Profile of this compound

| Target | Species/System | Affinity Metric (IC₅₀/Kᵢ) | Notes |

| Primary Target | |||

| CysLT1 Receptor | Human | Kᵢ: 2.1 nM[2] | Potent antagonist activity. |

| CysLT1 Receptor | Guinea Pig | Kᵢ: 0.22 nM[2] | High affinity in this species. |

| Off-Targets | |||

| MRP1 (ABCC1) | Human | IC₅₀: ~10-90 µM | Inhibition of multidrug resistance-associated protein 1.[5] |

| MRP4 (ABCC4) | Human | IC₅₀: ~10 µM | Inhibition of multidrug resistance-associated protein 4.[6] |

| CysLT2 Receptor | Human/Murine | Ineffective at blocking LTC₄ or LTD₄ activation | Demonstrates high selectivity for CysLT1 over CysLT2.[7] |

| LTC₄ Binding Site | Human/Guinea Pig | Ineffective at blocking binding | Selective for the LTD₄ binding site on the CysLT1 receptor.[7] |

Signaling Pathway and Mechanism of Action

This compound acts as a competitive antagonist at the CysLT1 receptor, a G-protein coupled receptor (GPCR). In inflammatory conditions, arachidonic acid is converted to leukotrienes. Cysteinyl leukotrienes, particularly LTD4, bind to the CysLT1 receptor, activating downstream signaling cascades that result in physiological responses such as smooth muscle contraction and increased vascular permeability. This compound blocks this initial binding step, thereby inhibiting the inflammatory cascade.

Caption: Cysteinyl Leukotriene Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Radioligand Binding Assay for CysLT1 Receptor Affinity

This protocol outlines a typical radioligand binding assay to determine the affinity of a test compound like this compound for the CysLT1 receptor.

1. Materials:

- Receptor Source: Membranes prepared from cells or tissues expressing the CysLT1 receptor (e.g., human or guinea pig lung tissue, or recombinant cell lines like CHO-K1 expressing the human CysLT1 receptor).[8]

- Radioligand: [³H]LTD₄ (Tritiated leukotriene D₄).[8]

- Non-specific Binding Control: A high concentration of unlabeled LTD₄ (e.g., 1 µM).[9]

- Test Compound: this compound at various concentrations.

- Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing divalent cations (e.g., 10 mM MgCl₂, 10 mM CaCl₂).

- Filtration System: Glass fiber filters (e.g., Whatman GF/B or GF/C) and a vacuum manifold.

- Scintillation Counter and Cocktail.

2. Procedure:

- Incubation: In a 96-well plate, combine the receptor membrane preparation, [³H]LTD₄ (at a concentration near its K_d, e.g., 0.3 nM), and varying concentrations of this compound.[8][9] For determining total binding, omit the test compound. For non-specific binding, add a saturating concentration of unlabeled LTD₄.

- Incubation Conditions: Incubate the mixture at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 30-60 minutes).[8][9]

- Termination: Terminate the binding reaction by rapid vacuum filtration through the glass fiber filters. This separates the bound radioligand from the free radioligand.

- Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

- Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

3. Data Analysis:

- Calculate specific binding by subtracting non-specific binding from total binding.

- Plot the percentage of specific binding against the logarithm of the this compound concentration.

- Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

- Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

// Nodes

start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

prepare [label="Prepare Reagents:\n- Receptor Membranes\n- [³H]LTD₄\n- this compound dilutions\n- Assay Buffer", fillcolor="#F1F3F4", fontcolor="#202124"];

incubate [label="Incubate Components:\nReceptor + [³H]LTD₄ + this compound", fillcolor="#FBBC05", fontcolor="#202124"];

filter[label="Rapid Vacuum Filtration", fillcolor="#4285F4", fontcolor="#FFFFFF"];

wash [label="Wash Filters with\nIce-Cold Buffer", fillcolor="#4285F4", fontcolor="#FFFFFF"];

count [label="Scintillation Counting", fillcolor="#4285F4", fontcolor="#FFFFFF"];

analyze [label="Data Analysis:\n- Calculate Specific Binding\n- Determine IC₅₀\n- Calculate Kᵢ", fillcolor="#F1F3F4", fontcolor="#202124"];

end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges

start -> prepare [arrowhead=normal, color="#5F6368"];

prepare -> incubate [arrowhead=normal, color="#5F6368"];

incubate -> filter[arrowhead=normal, color="#5F6368"];

filter -> wash [arrowhead=normal, color="#5F6368"];

wash -> count [arrowhead=normal, color="#5F6368"];

count -> analyze [arrowhead=normal, color="#5F6368"];

analyze -> end [arrowhead=normal, color="#5F6368"];

}

Caption: Generalized workflow for a radioligand binding assay.

MRP1/MRP4 Inhibition Assay (Cell-Based)

This protocol describes a common method to assess the inhibitory activity of this compound on MRP1 and MRP4, often by measuring the reversal of drug resistance or the accumulation of a fluorescent substrate.

1. Materials:

- Cell Lines: A pair of cell lines, one parental (low MRP expression) and one with overexpression of MRP1 or MRP4 (e.g., HEK293 or cancer cell lines selected for drug resistance).

- MRP Substrate: A cytotoxic drug that is a substrate for MRP1/4 (e.g., vincristine, etoposide) or a fluorescent substrate (e.g., Fluo-3).[4]

- Test Compound: this compound at various concentrations.

- Cell Culture Medium and Reagents.

- Cell Viability Assay Kit (e.g., MTT, CellTiter-Glo) or a Plate Reader capable of fluorescence detection.

2. Procedure (Drug Resistance Reversal):

- Cell Seeding: Seed both the parental and MRP-overexpressing cells into 96-well plates and allow them to adhere overnight.

- Treatment: Treat the cells with a range of concentrations of the cytotoxic MRP substrate in the presence or absence of different concentrations of this compound.

- Incubation: Incubate the cells for a period sufficient to induce cell death (e.g., 48-72 hours).

- Viability Assessment: Measure cell viability using a standard assay (e.g., MTT).

3. Procedure (Substrate Accumulation):

- Cell Seeding: Seed MRP-overexpressing cells in a suitable format (e.g., 96-well black-walled plates for fluorescence).

- Pre-incubation: Pre-incubate the cells with various concentrations of this compound for a short period (e.g., 30-60 minutes).

- Substrate Loading: Add the fluorescent MRP substrate (e.g., Fluo-3 AM) and incubate to allow for cellular uptake and efflux.

- Measurement: Measure the intracellular fluorescence using a plate reader. Increased fluorescence in the presence of this compound indicates inhibition of MRP-mediated efflux.

4. Data Analysis:

- For drug resistance reversal, plot cell viability against the cytotoxic drug concentration and determine the IC₅₀ in the presence and absence of this compound. A decrease in the IC₅₀ in the presence of this compound indicates inhibition of MRP-mediated resistance.

- For substrate accumulation, plot the fluorescence intensity against the this compound concentration to determine the EC₅₀ for efflux inhibition.

// Nodes

start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

seed_cells [label="Seed MRP-overexpressing\nand Parental Cells", fillcolor="#F1F3F4", fontcolor="#202124"];

treat [label="Treat Cells:\n- MRP Substrate (e.g., Vincristine)\n- +/- this compound dilutions", fillcolor="#FBBC05", fontcolor="#202124"];

incubate [label="Incubate (48-72h)", fillcolor="#FBBC05", fontcolor="#202124"];

measure_viability [label="Measure Cell Viability\n(e.g., MTT Assay)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

analyze [label="Data Analysis:\n- Determine IC₅₀ shift\n- Assess reversal of resistance", fillcolor="#F1F3F4", fontcolor="#202124"];

end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges

start -> seed_cells [arrowhead=normal, color="#5F6368"];

seed_cells -> treat [arrowhead=normal, color="#5F6368"];

treat -> incubate [arrowhead=normal, color="#5F6368"];

incubate -> measure_viability [arrowhead=normal, color="#5F6368"];

measure_viability -> analyze [arrowhead=normal, color="#5F6368"];

analyze -> end [arrowhead=normal, color="#5F6368"];

}

Caption: Workflow for a cell-based MRP inhibition assay.

Conclusion

This compound is a well-characterized CysLT1 receptor antagonist with high affinity and selectivity. Its off-target activity as an inhibitor of MRP1 and MRP4 is also well-documented and should be considered in the design and interpretation of experiments. The data and protocols presented in this guide provide a comprehensive resource for researchers working with this compound, facilitating a deeper understanding of its pharmacological profile and enabling its effective use as a research tool.

References

- 1. This compound (L-660711) | ABCC1/MRP4抑制剂 | MCE [medchemexpress.cn]

- 2. rndsystems.com [rndsystems.com]

- 3. This compound (sodium salt) - Applications - CAT N°: 70720 [bertin-bioreagent.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Portico [access.portico.org]

- 6. Expression levels of multidrug resistance-associated protein 4 (MRP4) in human leukemia and lymphoma cell lines, and the inhibitory effects of the MRP-specific inhibitor this compound on methotrexate distribution in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. thomassci.com [thomassci.com]

- 8. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]

- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

An In-depth Technical Guide on the Role of MK-571 in Leukotriene Signaling Pathways

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This guide provides a detailed overview of MK-571, a pivotal research tool for investigating leukotriene signaling and multidrug resistance. It includes quantitative data, experimental methodologies, and diagrams to facilitate a comprehensive understanding of its mechanisms and applications.

Executive Summary

This compound, also known as L-660,711, is a potent, selective, and orally active quinoline-containing compound widely recognized for its dual functionality in cellular research. Primarily, it acts as a competitive antagonist of the Cysteinyl Leukotriene Receptor 1 (CysLT1), making it an invaluable tool for dissecting the inflammatory pathways mediated by cysteinyl leukotrienes (CysLTs).[1][2] Concurrently, this compound is a well-characterized inhibitor of several ATP-binding cassette (ABC) transporters, most notably the Multidrug Resistance Protein 1 (MRP1/ABCC1) and MRP4 (ABCC4).[3][4] This dual activity allows researchers to investigate two critical and often interconnected cellular processes: inflammation and molecular efflux. This guide details the mechanisms of action of this compound, presents its pharmacological data, outlines key experimental protocols, and illustrates its role in relevant biological pathways.

The Leukotriene Signaling Pathway

Leukotrienes are pro-inflammatory lipid mediators synthesized from arachidonic acid by the 5-lipoxygenase (5-LOX) pathway.[5] The pathway bifurcates to produce two main classes of leukotrienes: LTB4 and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).[6] CysLTs exert their biological effects by binding to G-protein coupled receptors, primarily CysLT1 and CysLT2.[5][7]

Activation of the CysLT1 receptor, the primary receptor for LTD4, triggers a cascade of downstream events, including increased intracellular calcium, leading to physiological responses such as:

-

Smooth muscle contraction (bronchoconstriction).[6]

-

Increased vascular permeability and edema.[6]

-

Chemotaxis and activation of immune cells, particularly eosinophils.[6]

-

Mucus hypersecretion.[6]

Given these roles, the CysLT1 receptor is a major therapeutic target for inflammatory conditions like asthma and allergic rhinitis.[8]

This compound: Mechanism of Action

Antagonism of the CysLT1 Receptor

This compound functions as a potent and selective competitive antagonist at the CysLT1 receptor.[1] It competes with the endogenous ligand LTD4 for binding, thereby preventing receptor activation and blocking the subsequent pro-inflammatory signaling cascade.[1][3] Some studies also classify this compound as an inverse agonist, meaning it can reduce the basal activity of the receptor in systems where it is constitutively active.[9][10] Its high affinity and selectivity make it a superior tool for isolating the effects of CysLT1 receptor signaling in experimental systems.

Inhibition of Multidrug Resistance Proteins (MRPs)

Beyond its role in leukotriene signaling, this compound is a widely used inhibitor of MRP/ABCC transporters.[4][11] These ATP-dependent efflux pumps are critical for cellular detoxification by exporting a wide range of substrates, including glutathione conjugates (like LTC4), cyclic nucleotides, and various xenobiotics and chemotherapeutic agents.[12][13][14] this compound non-selectively inhibits several MRP isoforms, primarily MRP1 and MRP4.[3] This inhibition leads to the intracellular accumulation of MRP substrates, an effect that is leveraged experimentally to study transporter function and to reverse multidrug resistance in cancer cell lines.[15]

Quantitative Pharmacological Data

The efficacy and selectivity of this compound have been quantified across numerous studies. The data below are summarized for easy comparison.

Table 1: CysLT1 Receptor Binding Affinity and Functional Antagonism

| Parameter | Species/Tissue | Value | Reference(s) |

|---|---|---|---|

| Ki ([3H]LTD4 binding) | Guinea Pig Lung | 0.22 ± 0.15 nM | [1][3][16] |

| Human Lung | 2.1 ± 1.8 nM | [1][3][16] | |

| pA2 (vs. LTD4) | Guinea Pig Trachea | 9.4 | [1][9] |

| Guinea Pig Ileum | 10.5 | [1][9] | |

| Human Trachea | 8.5 | [1] | |

| pA2 (vs. LTE4) | Guinea Pig Trachea | 9.1 | [1] |

| Guinea Pig Ileum | 10.4 | [1] | |

| EC50 (Inverse Agonism) | - | 1.3 nM | [9] |

| IC50 ([3H]LTC4 binding) | Guinea Pig Lung | 23 ± 11 µM | [16] |

| | Human Lung | 32 µM |[16] |

Table 2: MRP Inhibition and Cellular Effects

| Parameter | Cell Line / System | Value / Concentration | Reference(s) |

|---|---|---|---|

| IC50 (cAMP efflux) | T84 cells | 9.1 ± 2 µM | [17] |

| IC50 (Cytotoxicity) | HepG2.4D14 cells | 44.57 µM | [18] |

| CC50 (Cytotoxicity) | Huh7.5 cells | >100 µM | [8] |

| Effective Conc. (Vincristine resistance reversal) | HL60/AR cells | 30 µM | [15] |

| GLC4/ADR cells | 50 µM | [15] | |

| Effective Conc. (MRP4 inhibition in intact cells) | HEK293/MRP4 cells | 50 µM | [19] |

| EC50 (Anti-HCV effect) | Huh7.5-SGR cells | 9.0 ± 0.3 µM |[8] |

Experimental Protocols and Methodologies

This compound is utilized in a wide array of experimental setups. Below are detailed protocols for key assays.

In Vitro Assays

References

- 1. Pharmacology of L-660,711 (this compound): a novel potent and selective leukotriene D4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of novel leukotriene--based anti-asthma drugs: MK-886 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. LTR Inhibition | LTR inhibitors Review [selleckchem.com]

- 5. researchgate.net [researchgate.net]

- 6. ClinPGx [clinpgx.org]

- 7. researchgate.net [researchgate.net]

- 8. This compound, a Cysteinyl Leukotriene Receptor 1 Antagonist, Inhibits Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MK 571 | Leukotriene and Related Receptors | Tocris Bioscience [tocris.com]

- 10. Inverse agonist activity of selected ligands of the cysteinyl-leukotriene receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. MRP1 - Transporters - Solvo Biotechnology [solvobiotech.com]

- 12. Small-molecule inhibitors of multidrug resistance-associated protein 1 and related processes: A historic approach and recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scbt.com [scbt.com]

- 14. A macrocyclic peptide inhibitor traps MRP1 in a catalytically incompetent conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The leukotriene LTD4 receptor antagonist MK571 specifically modulates MRP associated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. MK571 | LTR antagonist | Mechanism | Concentration [selleckchem.com]

- 17. Inactivation of Multidrug Resistance Proteins Disrupts Both Cellular Extrusion and Intracellular Degradation of cAMP - PMC [pmc.ncbi.nlm.nih.gov]

- 18. spandidos-publications.com [spandidos-publications.com]

- 19. Discovery of novel multidrug resistance protein 4 (MRP4) inhibitors as active agents reducing resistance to anticancer drug 6-Mercaptopurine (6-MP) by structure and ligand-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

MK-571: An In-depth Technical Analysis of its Role as an Inverse Agonist at the Cysteinyl Leukotriene Receptor 1

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MK-571, a potent and selective cysteinyl leukotriene receptor 1 (CysLT1R) ligand, has been a subject of extensive research, initially classified broadly as an antagonist. This technical guide delves into the nuanced pharmacological characterization of this compound, presenting compelling evidence for its classification as an inverse agonist . This distinction is critical for understanding its mechanism of action and for the strategic development of novel therapeutics targeting the CysLT1 receptor. Through a comprehensive review of binding and functional assay data, this document elucidates the pharmacological profile of this compound, provides detailed experimental protocols for its characterization, and visually represents the underlying signaling pathways and experimental logic.

Introduction

The cysteinyl leukotrienes (CysLTs), including LTC₄, LTD₄, and LTE₄, are potent lipid mediators implicated in the pathophysiology of inflammatory diseases, most notably asthma and allergic rhinitis. They exert their effects through binding to specific G protein-coupled receptors (GPCRs), primarily the CysLT1 receptor. The CysLT1R is coupled to Gq/11 proteins, and its activation leads to the mobilization of intracellular calcium and subsequent cellular responses such as smooth muscle contraction and cellular proliferation.

Pharmacological intervention at the CysLT1R has been a successful therapeutic strategy. While many compounds are classified as "antagonists," a more precise understanding of their interaction with the receptor's basal, or constitutive, activity is crucial. A neutral antagonist blocks the action of an agonist without affecting the receptor's basal signaling. In contrast, an inverse agonist not only blocks the agonist response but also reduces the constitutive activity of the receptor, stabilizing it in an inactive conformation. This guide will demonstrate that this compound falls into the latter category.

Quantitative Pharmacological Data

The pharmacological activity of this compound has been characterized across various in vitro systems. The following tables summarize key quantitative data from multiple studies, providing a comparative overview of its binding affinity, antagonist potency, and inverse agonist efficacy.

| Parameter | Species/System | Value | Reference |

| Ki (Binding Affinity) | Guinea Pig Lung Membranes | 0.22 nM | [1] |

| Human Lung Membranes | 2.1 nM | [1] | |

| pA₂ (Antagonist Potency) | Guinea Pig Trachea (vs. LTD₄) | 9.4 | [1] |

| Guinea Pig Ileum (vs. LTD₄) | 10.5 | [1] | |

| IC₅₀ (Antagonist Potency) | LTD₄-induced Ca²⁺ mobilization in CysLT1R-expressing cells | ~20.6 nM (for Zafirlukast, similar class) | [2] |

| EC₅₀ (Inverse Agonism) | WT CysLT1R + Gαq in COS-7 cells | 22 nM | [3] |

| N106A mutant CysLT1R in COS-7 cells | 0.3 nM | [4] | |

| % Reduction of Basal Activity | N106A mutant CysLT1R in COS-7 cells | 54 ± 4% | [3] |

| WT CysLT1R + Gαq in COS-7 cells | ~20-25% | [3] |

Evidence for Inverse Agonism

The definitive classification of this compound as an inverse agonist stems from functional assays that measure the basal or constitutive activity of the CysLT1 receptor. A seminal study by Dupre et al. (2004) provided direct evidence of this phenomenon.[3]

To amplify the basal signal of the wild-type (WT) CysLT1R, it was co-expressed with the Gαq protein subunit in COS-7 cells. In this system, this compound demonstrated a reduction in the basal levels of inositol phosphate (IP) production, a downstream second messenger of Gq activation.[3]

Furthermore, a constitutively active mutant (CAM) of the CysLT1R, the N106A mutant, which exhibits a high level of agonist-independent activity, was utilized.[3] When applied to cells expressing this mutant receptor, this compound caused a significant and dose-dependent decrease in the elevated basal IP production.[3][4] This reduction of constitutive activity is the defining characteristic of an inverse agonist. In these experiments, another compound, REV5901, acted as a neutral antagonist, as it was able to block the effect of an agonist but did not reduce the basal activity of the N106A mutant receptor.[3]

Signaling Pathways and Experimental Workflows

To visualize the molecular interactions and experimental logic discussed, the following diagrams are provided in the DOT language for Graphviz.

CysLT1 Receptor Signaling Pathway

Caption: CysLT1R Gq-mediated signaling pathway.

Experimental Workflow to Differentiate Neutral Antagonist vs. Inverse Agonist

Caption: Workflow for ligand characterization.

Detailed Experimental Protocols

Radioligand Binding Assay (Competitive)

Objective: To determine the binding affinity (Ki) of this compound for the CysLT1 receptor.

Methodology:

-

Membrane Preparation:

-

Cells (e.g., HEK293 or COS-7) transiently or stably expressing the human CysLT1R, or tissue homogenates (e.g., guinea pig lung) are used.[1][5]

-

Cells/tissues are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) with protease inhibitors.

-

The homogenate is centrifuged at low speed (e.g., 500 x g) to remove nuclei and debris.

-

The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes.

-

The membrane pellet is washed and resuspended in assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).

-

-

Binding Reaction:

-

In a 96-well plate, incubate a fixed concentration of radioligand (e.g., [³H]LTD₄, typically at or below its Kd) with varying concentrations of the unlabeled competitor (this compound).

-

Add a defined amount of membrane protein (e.g., 20-50 µg).

-

The total assay volume is brought to 250 µL with assay buffer.

-

Incubate at room temperature (or 30°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[5]

-

-

Separation and Detection:

-

The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.

-

Filters are washed rapidly with ice-cold wash buffer to remove unbound radioligand.

-

The radioactivity retained on the filters (representing bound radioligand) is measured by liquid scintillation counting.

-

-

Data Analysis:

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled CysLT1R ligand.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The IC₅₀ value (concentration of this compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis of the competition curve.

-

The Ki value is calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Inositol Phosphate (IP-One) Accumulation Assay

Objective: To measure the effect of this compound on the basal and agonist-stimulated activity of the CysLT1 receptor by quantifying the accumulation of inositol monophosphate (IP1).

Methodology:

-

Cell Culture and Transfection:

-

COS-7 or HEK293 cells are cultured in DMEM supplemented with 10% FBS.[3][6]

-

For studying inverse agonism on the wild-type receptor, cells are co-transfected with plasmids encoding the human CysLT1R and the Gαq protein subunit using a suitable transfection reagent (e.g., FuGENE 6).[3]

-

For studying the constitutively active receptor, cells are transfected with a plasmid encoding the N106A mutant of CysLT1R.[3]

-

Experiments are typically performed 48 hours post-transfection.

-

-

IP1 Accumulation Assay:

-

Cells are washed and incubated in a stimulation buffer containing lithium chloride (LiCl). LiCl inhibits the degradation of IP1, allowing it to accumulate.

-

To measure inverse agonism, cells are treated with various concentrations of this compound for a defined period (e.g., 60 minutes) at 37°C.

-

To measure antagonist activity, cells are pre-incubated with this compound before stimulating with an agonist like LTD₄.

-

The reaction is stopped by adding the lysis buffer provided in the IP-One HTRF kit (Cisbio).

-

-

Detection:

-

The cell lysate is transferred to a 384-well plate.

-

IP1-d2 conjugate and anti-IP1-cryptate antibody are added to the wells.

-

The assay is based on a competitive immunoassay format using Homogeneous Time-Resolved Fluorescence (HTRF). The signal is inversely proportional to the amount of IP1 produced.

-

The plate is incubated for 1 hour at room temperature before reading on an HTRF-compatible plate reader.

-

-

Data Analysis:

-

A standard curve is generated using known concentrations of IP1.

-

The amount of IP1 in each sample is determined from the standard curve.

-

For inverse agonism, the EC₅₀ value (concentration of this compound that produces 50% of the maximal reduction in basal IP1 accumulation) is calculated.

-

For antagonism, the IC₅₀ value is determined.

-

Calcium Mobilization Assay

Objective: To assess the ability of this compound to block LTD₄-induced increases in intracellular calcium.

Methodology:

-

Cell Preparation:

-

HEK293 cells stably or transiently expressing the CysLT1R are plated in black-walled, clear-bottom 96-well plates.

-

Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 30-60 minutes at 37°C.

-

After loading, cells are washed to remove excess dye.

-

-

Assay Procedure:

-

The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).

-

A baseline fluorescence reading is taken.

-

To measure antagonist activity, various concentrations of this compound are added to the wells and incubated for a short period (e.g., 10-30 minutes).

-

An EC₈₀ concentration of the agonist LTD₄ is then added, and the change in fluorescence is monitored over time (typically 1-2 minutes).

-

-

Data Analysis:

-

The increase in fluorescence upon agonist addition reflects the rise in intracellular calcium concentration.

-

The inhibitory effect of this compound is quantified by the reduction in the agonist-induced fluorescence signal.

-

The IC₅₀ value for this compound is determined by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.

-

Conclusion

The classification of this compound as an inverse agonist rather than a neutral antagonist provides a more accurate and functionally relevant understanding of its pharmacological profile at the CysLT1 receptor. This is substantiated by its ability to reduce the constitutive, agonist-independent activity of the receptor, a property that has been demonstrated in cellular systems with either enhanced basal signaling through Gαq co-expression or with a constitutively active mutant of the CysLT1R. For researchers in drug discovery and development, this distinction is paramount. The inverse agonist activity of this compound may contribute to its therapeutic efficacy, and this property should be a key consideration in the design and screening of new generations of CysLT1R-targeting compounds. The detailed protocols and data presented in this guide serve as a valuable resource for the continued investigation of CysLT1R pharmacology and the development of improved treatments for asthma and other inflammatory disorders.

References

- 1. news-medical.net [news-medical.net]

- 2. Influence of the epithelium on responsiveness of guinea-pig isolated trachea to contractile and relaxant agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. researchgate.net [researchgate.net]

The Modulatory Effects of MK-571 on Multidrug Resistance Protein 1 (MRP1): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Multidrug Resistance Protein 1 (MRP1), a member of the ATP-binding cassette (ABC) transporter superfamily, is a key player in cellular detoxification and, consequently, in the development of multidrug resistance (MDR) in cancer. By actively effluxing a wide range of chemotherapeutic agents, MRP1 can significantly reduce the efficacy of cancer treatments. This technical guide provides an in-depth overview of MK-571, a potent and selective inhibitor of MRP1. We will delve into its mechanism of action, summarize key quantitative data on its inhibitory effects, and provide detailed experimental protocols for assessing its interaction with MRP1. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development and cancer biology.

Introduction to Multidrug Resistance Protein 1 (MRP1)

MRP1, encoded by the ABCC1 gene, is a 190 kDa transmembrane protein that functions as an ATP-dependent efflux pump.[1] It is ubiquitously expressed in various tissues and plays a crucial role in protecting cells from xenobiotics and endogenous toxic metabolites. MRP1 transports a broad spectrum of substrates, many of which are conjugated to glutathione (GSH), glucuronate, or sulfate.[2] This includes chemotherapeutic drugs such as vinca alkaloids, anthracyclines, and epipodophyllotoxins.[3] Overexpression of MRP1 in cancer cells is a significant mechanism of multidrug resistance, leading to poor clinical outcomes.[1][4]

This compound: An MRP1 Inhibitor

This compound, also known as L-660,711, is a potent and selective competitive antagonist of the cysteinyl leukotriene D4 (LTD4) receptor.[5] Beyond its well-characterized role in modulating inflammatory responses, this compound has been identified as a significant inhibitor of MRP1.[5][6] It acts as a competitive inhibitor, likely by binding to the same or an overlapping site as MRP1 substrates, thereby blocking their efflux from the cell.[6][7] This inhibitory action can restore the sensitivity of resistant cancer cells to chemotherapeutic agents, making this compound a valuable tool for studying MRP1 function and a potential lead compound for the development of MDR-reversing agents.[8] It is important to note that while this compound is a potent MRP1 inhibitor, it can also inhibit other MRP isoforms, such as MRP4.[9]

Quantitative Data on this compound Inhibition of MRP1

The inhibitory effect of this compound on MRP1 has been quantified in various experimental systems. The following tables summarize key data on its potency in reversing drug resistance and inhibiting substrate transport.

Table 1: Reversal of Drug Resistance by this compound in MRP1-Overexpressing Cell Lines

| Cell Line | Chemotherapeutic Agent | This compound Concentration | Fold Reversal of Resistance | Reference |

| HL60/AR | Vincristine | 30 µM | Complete | [8] |

| GLC4/ADR | Vincristine | 50 µM | Complete | [8] |

| MCF7 (MRP1-transduced) | Mitoxantrone | 50 µM | Partial | [10] |

| Primary & Recurrent GBM | Vincristine, Etoposide | 25 µM | Significant enhancement of cell death | [3] |

Table 2: Inhibition of MRP1-Mediated Substrate Transport by this compound

| Substrate | Experimental System | IC50 / Ki | Reference |

| Daunorubicin (in the presence of 10 mM GSH) | Membrane vesicles from GLC4/Adr cells | 0.4 µM (IC50) | |

| Unconjugated Bilirubin | MRP1-transfected MDCKII cell vesicles | ~50% inhibition at 3 µM | |

| Leukotriene C4 (LTC4) | - | - | [7] |

| Thiodione (menadione-glutathione conjugate) | Live HeLa cells | Significant reduction in efflux at 50 µM | [7] |

| Etoposide | HEK293 cells transfected with human ABCC1 | Rvb = 38.54 +/- 5.62 nM |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the inhibitory effect of this compound on MRP1.

Vesicular Transport Assay

This assay directly measures the ATP-dependent transport of a radiolabeled or fluorescent substrate into inside-out membrane vesicles prepared from MRP1-overexpressing cells. Inhibition of this transport by this compound is a direct measure of its effect on the transporter.

Materials:

-

MRP1-enriched inside-out membrane vesicles

-

Control membrane vesicles (from parental cells)

-

Transport buffer (e.g., 50 mM Tris-HCl, pH 7.4, 250 mM sucrose, 10 mM MgCl2)

-

Radiolabeled substrate (e.g., [3H]-LTC4, [3H]-daunorubicin)

-

ATP solution (e.g., 4 mM in transport buffer)

-

AMP solution (control, e.g., 4 mM in transport buffer)

-

This compound stock solution (in DMSO or appropriate solvent)

-

Ice-cold wash buffer (e.g., transport buffer without ATP)

-

Scintillation cocktail

-

96-well filter plates

-

Vacuum manifold

Procedure:

-

Thaw MRP1 and control membrane vesicles on ice.

-

Prepare a reaction mixture containing membrane vesicles (typically 5-10 µg protein), radiolabeled substrate, and either this compound at various concentrations or vehicle control in transport buffer.

-

Pre-incubate the reaction mixture on ice for 10 minutes.

-

Initiate the transport reaction by adding ATP solution. For negative controls, add AMP solution instead of ATP.

-

Incubate the reaction at 37°C for a predetermined time (e.g., 1-5 minutes, within the linear range of transport).

-

Stop the reaction by adding a large volume of ice-cold wash buffer.

-

Rapidly filter the reaction mixture through the 96-well filter plate using a vacuum manifold to trap the vesicles.

-

Wash the filters with ice-cold wash buffer to remove untransported substrate.

-

Allow the filters to dry, then add scintillation cocktail to each well.

-

Quantify the amount of transported substrate by scintillation counting.

-

Calculate the ATP-dependent transport as the difference between the radioactivity in the presence of ATP and AMP.

-

Determine the inhibitory effect of this compound by comparing the ATP-dependent transport in the presence and absence of the inhibitor.

ATPase Activity Assay

This assay measures the ATP hydrolysis activity of MRP1, which is often stimulated by its substrates. Inhibitors like this compound can modulate this activity.

Materials:

-

MRP1-enriched membrane vesicles

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 5 mM sodium azide, 1 mM EGTA, 1 mM ouabain)

-

ATP solution (e.g., 5 mM in assay buffer)

-

This compound stock solution

-

MRP1 substrate (e.g., LTC4, if measuring stimulated activity)

-

Reagents for detecting inorganic phosphate (Pi), such as a malachite green-based colorimetric reagent.

-

96-well microplate

-

Plate reader

Procedure:

-

Add MRP1 membrane vesicles (typically 5-10 µg protein) to the wells of a 96-well plate.

-

Add this compound at various concentrations or vehicle control to the wells.

-

If measuring substrate-stimulated ATPase activity, add the MRP1 substrate.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding ATP solution.

-

Incubate at 37°C for a defined period (e.g., 20-30 minutes) during which Pi production is linear.

-

Stop the reaction and measure the amount of released inorganic phosphate using a colorimetric reagent (e.g., malachite green).

-

Read the absorbance at the appropriate wavelength (e.g., ~620-650 nm for malachite green).

-

Generate a standard curve using known concentrations of phosphate to quantify the amount of Pi produced.

-

Calculate the specific ATPase activity (nmol Pi/min/mg protein) and determine the effect of this compound.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This assay assesses the ability of this compound to reverse MRP1-mediated drug resistance in whole cells by measuring cell viability in the presence of a chemotherapeutic agent.

Materials:

-

MRP1-overexpressing cell line and its parental (sensitive) counterpart

-

Complete cell culture medium

-

Chemotherapeutic agent (an MRP1 substrate, e.g., vincristine, etoposide)

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the MRP1-overexpressing and parental cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the chemotherapeutic agent in the presence or absence of a fixed, non-toxic concentration of this compound (e.g., 25-50 µM).

-

Incubate the cells for a period appropriate for the chemotherapeutic agent to induce cytotoxicity (e.g., 48-72 hours).

-

Add MTT solution to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Remove the medium and add solubilization buffer to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control.

-

Determine the IC50 value (the concentration of the chemotherapeutic agent that inhibits cell growth by 50%) in the presence and absence of this compound to quantify the reversal of resistance.

Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 2. ionbiosciences.com [ionbiosciences.com]

- 3. bioivt.com [bioivt.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. sigmaaldrich.cn [sigmaaldrich.cn]

- 8. bdj.co.jp [bdj.co.jp]

- 9. aacrjournals.org [aacrjournals.org]

- 10. The vesicular transport assay: validated in vitro methods to study drug-mediated inhibition of canalicular efflux transporters ABCB11/BSEP and ABCC2/MRP2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Cellular Pathways Modulated by MK-571 Treatment: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK-571 is a potent and specific pharmacological agent initially developed as a selective antagonist for the Cysteinyl Leukotriene Receptor 1 (CysLT1). However, its utility in research extends significantly beyond this primary mechanism, as it is also a well-characterized inhibitor of the Multidrug Resistance Protein 1 (MRP1), an ATP-binding cassette (ABC) transporter. This dual functionality allows this compound to modulate a variety of cellular pathways, making it a valuable tool for investigating physiological and pathological processes. This technical guide provides a comprehensive overview of the cellular pathways affected by this compound treatment, with a focus on its impact on MRP1-mediated transport and CysLT1 receptor signaling. We present quantitative data from key studies, detailed experimental protocols, and visual representations of the modulated pathways to facilitate further research and drug development efforts.

Introduction

This compound, chemically known as (E)-3-[[[3-[2-(7-chloro-2-quinolinyl)ethenyl]phenyl]-[[3-(dimethylamino)-3-oxopropyl]thio]methyl]thio]-propanoic acid, is a versatile molecule in cellular biology. Its two primary targets, the CysLT1 receptor and the MRP1 transporter, are implicated in a wide range of cellular functions and disease states.

-

Cysteinyl Leukotriene Receptor 1 (CysLT1): A G-protein coupled receptor (GPCR) involved in inflammatory responses, particularly in the context of asthma and allergic rhinitis. Its activation by cysteinyl leukotrienes (LTC4, LTD4, and LTE4) triggers downstream signaling cascades that mediate processes such as smooth muscle contraction, cellular proliferation, and chemotaxis[1][2].

-

Multidrug Resistance Protein 1 (MRP1/ABCC1): A member of the ABC transporter superfamily that actively effluxes a broad range of substrates, including chemotherapeutic agents, conjugated organic anions, and inflammatory mediators, from the cell. Overexpression of MRP1 is a significant mechanism of multidrug resistance in cancer[3].

This guide will delve into the specific cellular pathways modulated by this compound through its interaction with these two key proteins.

Core Mechanisms of this compound Action

Inhibition of Multidrug Resistance Protein 1 (MRP1)

This compound competitively inhibits the transport function of MRP1, leading to the intracellular accumulation of MRP1 substrates. This has profound implications for cancer chemotherapy, as many anticancer drugs are effluxed by MRP1. By blocking this efflux, this compound can re-sensitize resistant cancer cells to treatment.

Logical Relationship: MRP1 Inhibition by this compound

Caption: Inhibition of MRP1-mediated drug efflux by this compound.

Antagonism of Cysteinyl Leukotriene Receptor 1 (CysLT1)

As a competitive antagonist, this compound binds to the CysLT1 receptor, preventing the binding of its natural ligands, the cysteinyl leukotrienes. This blockade inhibits the downstream signaling cascades normally initiated by CysLT1 activation, which are known to involve key cellular signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways.

Signaling Pathway: CysLT1 Receptor Antagonism by this compound

Caption: this compound antagonizes CysLT1 receptor signaling.

Cellular Pathways Modulated by this compound

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Activation of the CysLT1 receptor has been shown to lead to the phosphorylation and activation of ERK1/2. By antagonizing the CysLT1 receptor, this compound can inhibit this activation.

Signaling Pathway: this compound Modulation of the MAPK/ERK Pathway

Caption: this compound inhibits CysLT1R-mediated MAPK/ERK activation.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is another critical regulator of cell survival, growth, and metabolism. While the direct link is less extensively characterized than for the MAPK pathway, evidence suggests that CysLT1 receptor signaling can also modulate PI3K/Akt activity. This compound, by blocking the CysLT1 receptor, can therefore influence this pathway, which is particularly relevant in cancer biology where the PI3K/Akt pathway is often dysregulated.

Signaling Pathway: Potential Modulation of PI3K/Akt by this compound

Caption: Potential inhibitory effect of this compound on the PI3K/Akt pathway.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammatory and immune responses. Studies have shown that CysLT1 receptor activation can lead to the activation of NF-κB. Consequently, this compound can suppress NF-κB activation by blocking the CysLT1 receptor[4][5]. Interestingly, some reports suggest that this compound may also have CysLT1-independent effects on NF-κB[4].

Signaling Pathway: this compound and NF-κB Signaling

Caption: this compound inhibits NF-κB activation via CysLT1R antagonism.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effects of this compound.

Table 1: Efficacy of this compound in Different Cellular Assays

| Cell Line/System | Assay | Parameter | This compound Concentration | Result | Reference |

| HL60/AR | Vincristine Resistance | Reversal of Resistance | 30 µM | Complete reversal | [3] |

| GLC4/ADR | Vincristine Resistance | Reversal of Resistance | 50 µM | Complete reversal | [3] |

| Huh7.5 (HCV replicon) | Antiviral Activity | EC50 | 9.0 ± 0.3 µM | - | [1][6] |

| Huh7.5 (HCV replicon) | Antiviral Activity | Max. RNA reduction | 50 µM | ~11-fold reduction | [1][6] |

| Uveal Melanoma Cells | Apoptosis | Induction | 75 µM | Apoptotic cell death | [4] |

| Uveal Melanoma Cells | Necrosis | Induction | 100 µM | Necrotic cell death | [4] |

| Astrocytes | Glutathione Efflux | GSx content | 50 µM | Increased extracellular GSx | [7] |

| Erythrocytes | GSSG Efflux | GSSG in supernatant | 100 µM | Blunted DHA-induced efflux | [8] |

Table 2: Effects of this compound on Signaling Pathways

| Cell Line | Pathway Component | Effect | This compound Concentration | Method | Reference |

| Human Mast Cells | ERK1/2 Phosphorylation | Abolished LTC4-induced phosphorylation | Not specified | Western Blot | [9] |

| 293LT1 cells | NF-κB Activation | Suppressed | Not specified | Reporter Assay | [4][5] |

| COS-7 (N106A mutant) | Basal Inositol Phosphate | Reduced by 54 ± 4% | 1 µM | Radioligand Binding | [1] |

Detailed Experimental Protocols

MRP1-Mediated Transport Assay (Calcein-AM Efflux)

This assay measures the function of MRP1 by monitoring the efflux of the fluorescent substrate Calcein-AM.

Experimental Workflow: MRP1 Transport Assay

Caption: Workflow for a Calcein-AM based MRP1 transport assay.

Protocol:

-

Cell Seeding: Seed MRP1-overexpressing cells (e.g., HEK293-MRP1) in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer the next day.

-

Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO₂.

-

Treatment: The next day, aspirate the culture medium and wash the cells once with a suitable assay buffer (e.g., HBSS). Add the assay buffer containing various concentrations of this compound or a vehicle control to the respective wells. Incubate for 30 minutes at 37°C.

-

Substrate Addition: Add Calcein-AM to each well to a final concentration of 0.25 µM.

-

Incubation: Incubate the plate for 30-60 minutes at 37°C, protected from light.

-

Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader with excitation and emission wavelengths of approximately 495 nm and 515 nm, respectively.

-

Data Analysis: An increase in fluorescence in the this compound-treated wells compared to the control wells indicates inhibition of MRP1-mediated efflux of Calcein-AM.

Western Blotting for Phosphorylated Signaling Proteins (e.g., p-ERK, p-Akt)

This protocol is for detecting changes in the phosphorylation status of key signaling proteins following this compound treatment.

Experimental Workflow: Western Blotting for Phosphoproteins

Caption: General workflow for Western blotting of phosphoproteins.

Protocol:

-

Cell Treatment and Lysis: Culture cells to near confluency and treat with this compound at the desired concentrations and time points. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-ERK) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or total protein levels of the target protein).

Cell Viability Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound and/or other test compounds. Include a vehicle control.

-

Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Aspirate the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with this compound at various concentrations for the desired time.

-

Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Data Analysis:

-

Annexin V-negative and PI-negative cells are viable.

-

Annexin V-positive and PI-negative cells are in early apoptosis.

-

Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

-

Annexin V-negative and PI-positive cells are necrotic.

-

Conclusion

This compound is a powerful research tool with a dual mechanism of action that allows for the investigation of a broad range of cellular processes. Its ability to inhibit MRP1 provides a valuable model for studying multidrug resistance in cancer and developing strategies to overcome it. Furthermore, its antagonism of the CysLT1 receptor offers insights into the role of leukotriene signaling in inflammation, cancer, and other diseases, particularly through its modulation of the MAPK/ERK, PI3K/Akt, and NF-κB pathways. The quantitative data and detailed protocols provided in this guide are intended to serve as a valuable resource for researchers utilizing this compound in their studies and to facilitate the development of novel therapeutic strategies targeting these critical cellular pathways.

References

- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 2. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Human Transporter MRP1 Fluorescence-based Antagonist Assay Service - Creative Biolabs [creative-biolabs.com]

- 4. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 5. atsjournals.org [atsjournals.org]

- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 7. Automated Analysis of NF-κB Nuclear Translocation Kinetics in High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]

In Vivo Bioavailability and Pharmacokinetics of MK-571: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-571, also known as Verlukast, is a potent and selective antagonist of the cysteinyl leukotriene D4 (LTD4) receptor. Cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are inflammatory mediators implicated in the pathophysiology of asthma and other inflammatory conditions. By blocking the action of LTD4 at its receptor, this compound has been investigated for its therapeutic potential in treating these diseases. This technical guide provides a comprehensive overview of the in vivo bioavailability and pharmacokinetic profile of this compound, summarizing key data and experimental methodologies.

Quantitative Pharmacokinetic Data

The pharmacokinetic profile of this compound has been evaluated in several preclinical species and in humans. A summary of the available quantitative data is presented below. It is important to note that this compound is a chiral molecule, and its enantiomers, S-(+) and R-(-), can exhibit stereoselective pharmacokinetics.

| Species | Enantiomer | Route of Administration | Dose | Bioavailability (%) | Cmax | Tmax (h) | AUC | Half-life (t½) | Clearance | Reference |

| Rat | S-(+) | Oral | 10 mg/kg (racemate) | 75 | Not Reported | Not Reported | Not Reported | Not Reported | 3.7 times faster than R-(-) | |

| Rat | R-(-) | Oral | 10 mg/kg (racemate) | 71 | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | [1] |

| Human | Total this compound | Oral | 100, 300, 600 mg t.i.d. | Not Reported | Not Reported | 1-2 | AUC increased with dose and accumulation observed | Not Reported | S-(+) cleared more rapidly than R-(-) |

Note: Comprehensive quantitative data for Cmax, AUC, and half-life in dogs and monkeys, as well as more detailed data in humans, were not available in the public domain literature reviewed. The clearance of the S-(+)-enantiomer is reportedly faster than the R-(-)-enantiomer in humans, while the opposite is observed in dogs and monkeys.[1]

Experimental Protocols

The following sections detail the typical methodologies employed in the in vivo pharmacokinetic studies of this compound.

Oral Administration in Rats (General Protocol)

This protocol is a generalized representation based on standard pharmacokinetic study designs and information from studies involving this compound.

1. Animal Model:

-

Species: Male Sprague-Dawley or Wistar rats.

-

Age/Weight: Typically 8-10 weeks old, weighing 200-250g.

-

Acclimation: Animals are acclimated to the housing conditions for at least one week prior to the experiment.

-

Housing: Housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food and water are provided ad libitum, with fasting overnight before dosing.

2. Dosing:

-

Drug Formulation: this compound is typically suspended in a vehicle suitable for oral administration, such as a 0.5% aqueous solution of methylcellulose or carboxymethylcellulose.

-

Dose Administration: The drug suspension is administered via oral gavage using a ball-tipped gavage needle. The volume administered is typically 5-10 mL/kg.

3. Blood Sampling:

-

Route: Blood samples are collected from the jugular vein or tail vein at predetermined time points.

-

Time Points: A typical sampling schedule would be pre-dose (0 h), and 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

-

Sample Processing: Blood is collected into tubes containing an anticoagulant (e.g., heparin or EDTA). Plasma is separated by centrifugation and stored at -20°C or -80°C until analysis.

4. Bioanalytical Method (Based on Human Plasma Analysis):

-

Technique: High-Performance Liquid Chromatography (HPLC) with fluorescence detection is a common method for the quantification of this compound and its enantiomers in plasma.

-

Sample Preparation:

-

Plasma samples are acidified.

-

This compound and an internal standard are extracted using solid-phase extraction (SPE).

-

The extracted compounds are derivatized to form fluorescent diastereomers, allowing for chiral separation.

-

-

Chromatographic Conditions:

-

Column: A chiral column is used for the separation of the diastereomeric derivatives.

-

Mobile Phase: A suitable mobile phase is used to achieve optimal separation.

-

Detection: Fluorescence detection is employed for sensitive quantification.

-

-

Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t½) are calculated from the plasma concentration-time data using non-compartmental analysis.

Visualizations

Leukotriene D4 Signaling Pathway

Caption: Leukotriene D4 (LTD4) signaling pathway and the antagonistic action of this compound.

Experimental Workflow for an In Vivo Pharmacokinetic Study

Caption: A generalized workflow for conducting an in vivo pharmacokinetic study.

References

The Structural Symphony: An In-depth Guide to the Structure-Activity Relationship of Quinoline-Based Leukotriene Antagonists

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) governing the interaction of quinoline-based antagonists with leukotriene receptors. By dissecting the molecular architecture of these potent anti-inflammatory agents, we aim to furnish researchers and drug development professionals with the critical insights needed to design next-generation therapeutics for asthma and other inflammatory disorders.

Introduction: The Role of Leukotrienes and the Quinoline Scaffold

Leukotrienes, particularly the cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄), are potent lipid mediators derived from arachidonic acid. They play a pivotal role in the pathophysiology of inflammatory diseases, most notably asthma and allergic rhinitis. By binding to cysteinyl leukotriene receptors (CysLT₁ and CysLT₂), they trigger a cascade of events leading to bronchoconstriction, increased vascular permeability, and eosinophil recruitment. Consequently, antagonizing these receptors, primarily the CysLT₁ receptor, has emerged as a highly successful therapeutic strategy.

The quinoline ring system has been identified as a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. Its journey into the realm of leukotriene antagonists began with the discovery of early quinoline-based leads, which were subsequently optimized through meticulous SAR studies. This optimization process, which involved incorporating structural elements from the natural ligand LTD₄, ultimately led to the development of highly potent and selective clinical candidates like Montelukast. This guide will delve into the specific structural modifications that enhance the antagonist activity of this important class of compounds.

Leukotriene Signaling Pathway

The synthesis and action of cysteinyl leukotrienes represent a critical inflammatory pathway. The process begins with the liberation of arachidonic acid from the cell membrane, which is then acted upon by 5-lipoxygenase (5-LOX) to produce leukotriene A₄ (LTA₄). LTA₄ is subsequently converted to LTC₄, which is then transported out of the cell and metabolized to LTD₄ and LTE₄. These cysteinyl leukotrienes then bind to CysLT receptors on target cells, initiating the inflammatory response. Quinoline antagonists act by competitively blocking the CysLT₁ receptor, thereby preventing these downstream effects.

Core Structural-Activity Relationships

The development of potent quinoline-based CysLT₁ antagonists hinges on the strategic modification of several key structural regions. A general pharmacophore model for these antagonists includes an acidic or negative ionizable group, a hydrogen-bond acceptor, and multiple hydrophobic regions that interact with the receptor binding pocket.

The Quinoline Core and Linker

The quinoline moiety itself serves as a crucial hydrophobic anchor. Modifications to this core can significantly impact potency. For instance, the presence of a halogen, such as fluorine at the 7-position of the quinoline ring, has been shown to be beneficial for activity in some series. The linker connecting the quinoline core to the central aromatic ring is also critical. Both methoxy (-O-CH₂-) and ethenyl (-CH=CH-) linkers have been successfully employed, with the choice often depending on the overall molecular framework.

The Central Aromatic Ring and Acidic Moiety

A central phenyl ring typically bridges the quinoline core and the acidic side chain. The substitution pattern on this ring is a key determinant of activity. The side chain almost invariably terminates in an acidic group, such as a carboxylic acid or a tetrazole, which is essential for mimicking the carboxylate of the natural ligand LTD₄ and anchoring the antagonist to a positively charged residue in the receptor.

The Hydrophobic Side Chain

A hydrophobic side chain, often incorporating a sulfur atom and additional functional groups, is another common feature. In the case of Montelukast, this side chain includes a cyclopropane ring, which contributes to the overall conformational rigidity and hydrophobic interactions within the receptor.

Quantitative SAR Data

The following tables summarize the in vitro activity of various quinoline derivatives, illustrating the impact of specific structural modifications on their ability to antagonize the CysLT₁ receptor.

Table 1: SAR of Quininib Analogues against CysLT₁ Receptor

Data below is derived from a study on quininib, a quinoline-based CysLT₁ antagonist, and its analogues. Activity is presented as the half-maximal inhibitory concentration (IC₅₀) against LTD₄-induced activation of the CysLT₁ receptor.

| Compound ID | R Group Modification on Phenyl Ring | Linker | CysLT₁ IC₅₀ (µM) |

| Q8 | 2,5-dihydroxy | (E)-vinyl | 1.7 |

| Q18 | 2-hydroxy | (Z)-vinyl | 2.5 |

| Q22 | 2-hydroxy | Ethynyl | 2.6 |

| Q14 | 3-hydroxy | Ethyl | 5.0 |

| Q20 | 2-hydroxy | (E)-propenyl | 6.7 |

This data highlights that both the nature of the linker and the substitution on the phenyl ring significantly influence antagonist potency.

Table 2: SAR of Quinoline-Substituted Chalcones against CysLT₁ Receptor

The following data is from a study on carboxylated chalcones incorporating a quinoline moiety. Activity is presented as the dissociation constant (KD), determined by the displacement of [³H]LTD₄ from guinea pig lung membranes.

| Compound | Quinoline Linker | Acidic Moiety Position | CysLT₁ KD (nM) |

| 14 | 4-(2-quinolinylmethoxy) | 5'-(5-tetrazolyl) | < 100 |

| - | 3-(2-quinolinylmethoxy) | 5'-carboxy | > 1000 |

| - | 4-[2-(2-quinolinyl)ethenyl] | 4'-carboxy | ~ 200 |

| - | 3-[2-(2-quinolinyl)ethenyl] | 4'-carboxy | > 1000 |

These results underscore the importance of the substitution pattern on both the quinoline and the chalcone portions of the molecule, as well as the nature of the acidic group, for achieving high-affinity binding.

Key Experimental Protocols

The evaluation of quinoline leukotriene antagonists relies on a standardized set of in vitro and in vivo assays. Below are detailed methodologies for key experiments.

CysLT₁ Receptor Radioligand Binding Assay

This assay is fundamental for determining the binding affinity of a compound for the CysLT₁ receptor.

Objective: To determine the Ki or IC₅₀ value of a test compound by measuring its ability to displace a radiolabeled ligand (e.g., [³H]LTD₄) from the CysLT₁ receptor.

Materials:

-

Cell membranes from CHO-K1 cells overexpressing human CysLT₁ receptor.

-

Radioligand: [³H]Leukotriene D₄ (~0.3 nM final concentration).

-

Assay Buffer: Modified Tris-HCl buffer, pH 7.4.

-

Non-specific binding control: High concentration of unlabeled LTD₄ (e.g., 300 nM).

-

Test compounds (quinoline derivatives) at various concentrations.

-

96-well plates, glass fiber filters, and a scintillation counter.

Protocol:

-

Preparation: Thaw the CysLT₁ receptor membrane preparation on ice and resuspend in assay buffer to the desired concentration (e.g., 5 µg protein per well).

-

Assay Setup: In a 96-well plate, add the following to designated wells:

-

Total Binding: Assay buffer, receptor membranes, and [³H]LTD₄.

-

Non-specific Binding: Assay buffer, receptor membranes, [³H]LTD₄, and excess unlabeled LTD₄.

-

Test Compound: Assay buffer, receptor membranes, [³H]LTD₄, and the test compound at various concentrations.

-

-

Incubation: Incubate the plate for 30-60 minutes at 25°C (room temperature).

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Functional Antagonism Assay (Calcium Mobilization)

This cell-based assay measures the ability of a compound to block the functional response (calcium influx) triggered by CysLT₁ receptor activation.

Objective: To determine the functional potency of a quinoline antagonist by measuring its ability to inhibit LTD₄-induced calcium mobilization in cells expressing the CysLT₁ receptor.

Materials:

-

CHO cells overexpressing the CysLT₁ receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-3 AM).

-

Agonist: Leukotriene D₄ (LTD₄).

-

Test compounds (quinoline derivatives).

-

A fluorescence plate reader capable of kinetic reading.

Protocol:

-

Cell Plating: Seed the CysLT₁-expressing CHO cells into a 96-well black-walled, clear-bottom plate and culture overnight.

-

Dye Loading: Wash the cells with a suitable buffer and then incubate them with the calcium-sensitive dye (e.g., Fluo-3 AM) for approximately 1 hour at 37°C.

-

Compound Addition: After washing away excess dye, add the test compounds at various concentrations to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

-

Signal Measurement: Place the plate in the fluorescence plate reader.

-